2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol
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Overview
Description
Mogroside III is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This compound is part of a family of mogrosides, which are known for their intense sweetness and various health benefits. Mogroside III, in particular, has been studied for its potential antioxidant, anti-inflammatory, and anti-diabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mogroside III is complex due to its intricate structure, which includes multiple glycosylated sugar moieties linked to a mogrol backbone. One common method involves the biotransformation of mogroside V using enzymes such as β-glucosidase. This enzyme catalyzes the hydrolysis of mogroside V to produce mogroside III .
Industrial Production Methods
Industrial production of mogroside III typically involves the extraction and purification from monk fruit. The fruit is harvested, dried, and then subjected to water or ethanol extraction. The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate mogroside III .
Chemical Reactions Analysis
Types of Reactions
Mogroside III undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Oxidation: Mogroside III can be oxidized using oxidizing agents like hydrogen peroxide, although this is less common in practical applications.
Glycosylation: Enzymatic glycosylation can be used to add sugar moieties to mogroside III, altering its sweetness and biological activity.
Major Products Formed
The primary product of hydrolysis is mogroside III itself, while further hydrolysis can produce mogroside II and mogrol .
Scientific Research Applications
Mechanism of Action
Mogroside III exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: Mogroside III inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Anti-diabetic Properties: It modulates blood glucose levels by enhancing insulin sensitivity and reducing glucose absorption in the intestines.
Comparison with Similar Compounds
Mogroside III is often compared with other mogrosides such as mogroside V and mogroside II:
Mogroside V: Known for its higher sweetness compared to mogroside III.
Mogroside II: Less sweet than mogroside III and is often a product of further hydrolysis of mogroside III.
Mogroside III is unique due to its balanced sweetness and health benefits, making it a versatile compound in both scientific research and industrial applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIPFHNYCKOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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